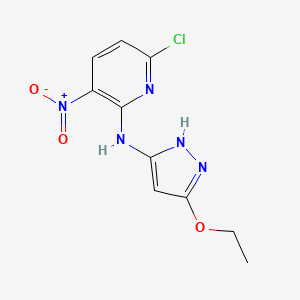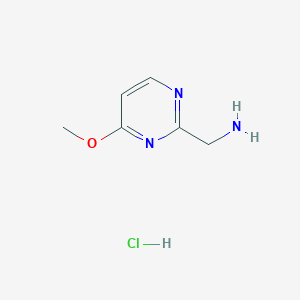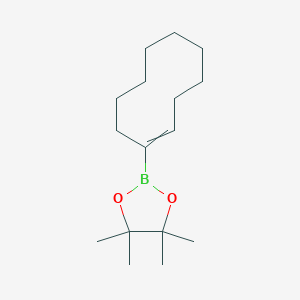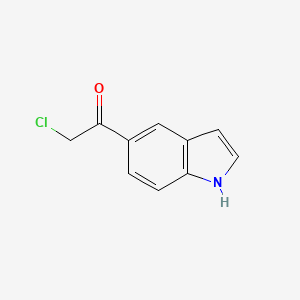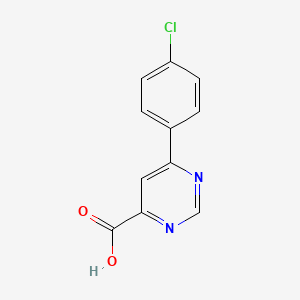
6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
“6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” is represented by the InChI code1S/C11H7ClN2O2/c12-8-4-2-1-3-7 (8)9-5-10 (11 (15)16)14-6-13-9/h1-6H, (H,15,16) . This indicates that it has a molecular weight of 234.64 . Chemical Reactions Analysis
Pyrimidines, including “6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid”, have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” include a molecular weight of 234.64 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid, have been found to exhibit a range of pharmacological effects including anti-inflammatory properties . They display inhibitory responses against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are known to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.
Antimicrobial Activity
Thiazolopyrimidine derivatives, which can be synthesized from 6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid, have been found to exhibit antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.
Antiviral Applications
Pyrimidines have been found to exhibit antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Antifungal Applications
Pyrimidines have also been found to exhibit antifungal properties . This suggests potential applications in the development of new antifungal drugs.
Antituberculosis Applications
Pyrimidines have been found to exhibit antituberculosis properties . This suggests potential applications in the development of new drugs for the treatment of tuberculosis.
Synthesis of New Derivatives
6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid can be used in the synthesis of new pyrano[2,3-d]pyrimidine derivatives . These derivatives can be tested for various biological activities, opening up new avenues for drug discovery.
COX-2 Inhibitory Potential
Pyrimidines have been found to exhibit COX-2 inhibitory potential . This suggests potential applications in the development of new drugs for the treatment of conditions associated with COX-2, such as inflammation and pain.
Zukünftige Richtungen
The future directions of “6-(4-Chlorophenyl)pyrimidine-4-carboxylic acid” could involve its use in the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Wirkmechanismus
Target of action
Pyrimidines and chlorophenyl compounds can interact with a variety of biological targets. For instance, pyrimidines are essential components of nucleic acids (DNA and RNA), and they can interact with enzymes involved in nucleic acid metabolism . Chlorophenyl compounds, on the other hand, are often used in medicinal chemistry due to their ability to bind to various proteins and receptors .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. Pyrimidines, for example, can inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation . Chlorophenyl compounds can act as agonists or antagonists of various receptors, modulating their activity .
Biochemical pathways
The biochemical pathways affected by a compound depend on its targets. Pyrimidines, for instance, are involved in nucleotide metabolism, while chlorophenyl compounds can affect various signaling pathways depending on the receptors they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrimidines and chlorophenyl compounds, due to their aromatic nature, are likely to be well absorbed and distributed throughout the body. Their metabolism and excretion would depend on the specific substituents present in the molecule .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For instance, if a pyrimidine compound inhibits an enzyme involved in DNA synthesis, it could result in decreased cell proliferation .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of a compound can be affected by the pH of its environment, as pH can influence the ionization state of the compound, which in turn can affect its ability to interact with its targets .
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWXZJKGSRBSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)
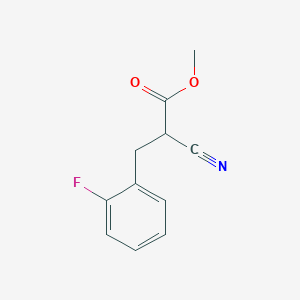


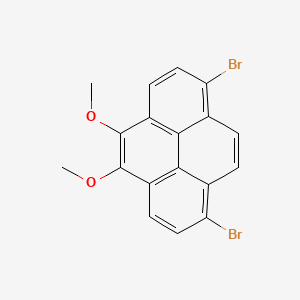
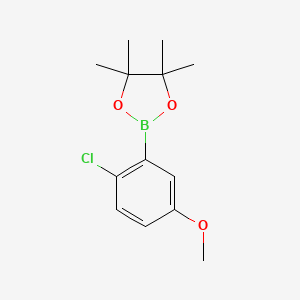
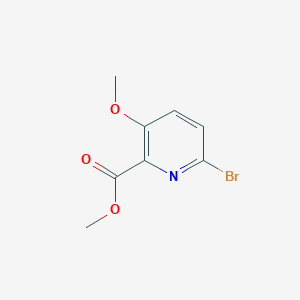
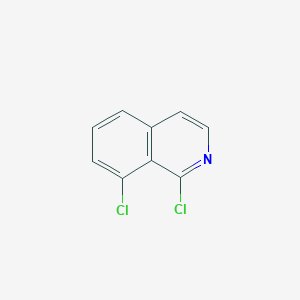
![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
